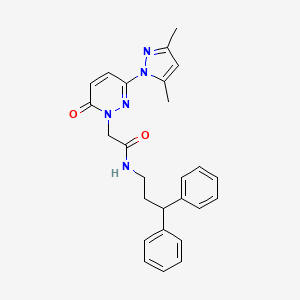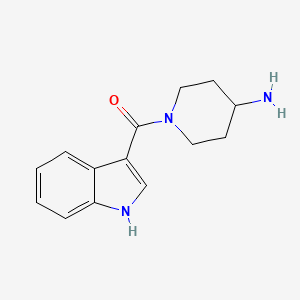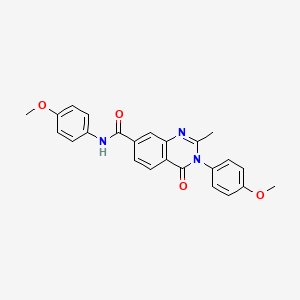![molecular formula C19H25N5O4 B10983703 {1-[({[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B10983703.png)
{1-[({[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}amino)methyl]cyclohexyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[({[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}amino)methyl]cyclohexyl}acetic acid: is a synthetic compound that combines several functional groups, making it interesting for both medicinal and chemical research. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps. One common approach is to start with a biphenyl derivative and introduce the tetrazole ring. Here’s a simplified synthetic route:
-
Biphenyl Derivative Formation
- Start with a biphenyl compound (e.g., 4-bromobiphenyl).
- React it with 2-methyl-2H-tetrazole to form the tetrazole-substituted biphenyl intermediate.
-
Phenoxyacetylation
- Introduce the phenoxyacetyl group by reacting the intermediate with phenoxyacetic acid under appropriate conditions.
-
Cyclohexylamination
- Finally, amination of the phenoxyacetyl group with cyclohexylamine yields the desired compound.
Industrial Production:
Industrial-scale production methods may involve modifications of the above steps, optimization for yield, and purification processes.
Chemical Reactions Analysis
Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acid derivatives.
Substitution: The tetrazole ring can participate in substitution reactions.
Amidation: The amine group allows for amidation reactions.
Common Reagents and Conditions:
Bromination: N-bromosuccinimide (NBS) in an organic solvent.
Amination: Cyclohexylamine in the presence of a base.
Tetrazole Formation: Reaction with sodium azide (NaN₃).
Major Products:
The major products depend on the specific reaction conditions. Potential products include tetrazole-substituted biphenyl derivatives and the final target compound.
Scientific Research Applications
Medicinal Chemistry:
Antibacterial: Investigate its antibacterial properties against specific pathogens.
Anticancer: Explore its potential as an anticancer agent.
Antitubercular: Given the link between tuberculosis and cancer, evaluate its effects on both diseases.
Industry:
Drug Development: Assess its suitability as a drug candidate.
Material Science: Investigate its use in materials, such as polymers or coatings.
Mechanism of Action
The compound likely interacts with specific molecular targets, affecting cellular pathways. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, researchers can compare its structure, properties, and applications with related molecules to highlight its uniqueness.
Properties
Molecular Formula |
C19H25N5O4 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-[1-[[[2-[4-(2-methyltetrazol-5-yl)phenoxy]acetyl]amino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C19H25N5O4/c1-24-22-18(21-23-24)14-5-7-15(8-6-14)28-12-16(25)20-13-19(11-17(26)27)9-3-2-4-10-19/h5-8H,2-4,9-13H2,1H3,(H,20,25)(H,26,27) |
InChI Key |
QGCUXOZYYOVBJR-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NCC3(CCCCC3)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl [1-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)cyclohexyl]acetate](/img/structure/B10983624.png)


![2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B10983638.png)
![3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B10983643.png)


![N-[3-(acetylamino)phenyl]-2-[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B10983670.png)
![2-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]acetamide](/img/structure/B10983684.png)
![2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide](/img/structure/B10983696.png)
![Methyl 5-(propan-2-yl)-2-({[1-(pyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B10983699.png)
![4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B10983711.png)
![N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}-5-methoxy-3-methyl-1H-indole-2-carboxamide](/img/structure/B10983720.png)
![N-[4-(2-hydroxyethoxy)phenyl]-2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B10983727.png)
